1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound featuring a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline. This can be achieved through the following steps:
Starting Material: 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1,2,3,4-tetrahydroquinoline: Lacks the sulfonyl group, affecting its solubility and stability.
Uniqueness: 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methylsulfonyl-7-nitro-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-17(15,16)11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHFKGHHZCVATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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